molecular formula C27H30O15 B1234565 Multiflorin B CAS No. 52657-01-9

Multiflorin B

Cat. No. B1234565
CAS RN: 52657-01-9
M. Wt: 594.5 g/mol
InChI Key: ZCSDEGFPWXFQLB-WRHRXROUSA-N
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Description

Multiflorin B is a type of kaempferol glycoside . It can be isolated from the root of the fern Neocheiropteris palmatopedata . It has been found to inhibit nitric oxide production at a concentration of 20 μg/ml with an inhibition rate of 52% .


Molecular Structure Analysis

The molecular formula of Multiflorin B is C27H30O15 . It has an average mass of 594.518 Da and a monoisotopic mass of 594.158447 Da .


Physical And Chemical Properties Analysis

The molecular weight of Multiflorin B is 594.52 . Its molecular formula is C27H30O15 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Hypoglycemic Effects

Multiflorin B has been studied for its potential in treating diabetes. Research indicates that compounds like Multiflorin B, derived from leguminous plants, show hypoglycemic effects, particularly in mice with streptozotocin-induced diabetes. The presence of an enaminone-type conjugation in the A ring of Multiflorin B, unusual in lupine alkaloids, suggests its significance in these effects. These findings suggest the potential of Multiflorin B and similar compounds in developing new diabetes medications (Kubo et al., 2000), (Kubo et al., 2006).

Molecular and Electronic Structures

The molecular and electronic structures of Multiflorin B have been a subject of theoretical and experimental studies. Using density functional theory calculations, researchers have determined the equilibrium structures of multiflorin and other related compounds. These studies provide insights into the conformational preferences and electronic structures of these quinolizidine alkaloids, aiding in understanding their biological activities and potential therapeutic applications (Galasso et al., 2006).

Skin Protection Against UV Damage

Multiflorin B has been identified in the extract of Prunus persica flowers, used traditionally for skin disorders. Studies demonstrate that this extract, particularly Multiflorin B, protects against solar UV-induced skin damage. This suggests the potential application of Multiflorin B as an active ingredient in skincare products for UV protection (Kim et al., 2002).

Stereochemical Aspects

The stereochemical aspects of Multiflorin B have been explored through the study of its NMR spectra. Understanding the conformation of rings in Multiflorin B and similar compounds is crucial for comprehending their biological activities and potential applications in medicinal chemistry (Brukwicki & Wysocka, 1989).

properties

IUPAC Name

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-23(41-27-21(36)19(34)17(32)15(8-28)40-27)20(35)22(37)26(38-9)42-25-18(33)16-13(31)6-12(30)7-14(16)39-24(25)10-2-4-11(29)5-3-10/h2-7,9,15,17,19-23,26-32,34-37H,8H2,1H3/t9-,15+,17+,19-,20-,21+,22+,23-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSDEGFPWXFQLB-WRHRXROUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317792
Record name Multiflorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Multiflorin B

CAS RN

52657-01-9
Record name Multiflorin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52657-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Multiflorin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052657019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Multiflorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
MY Heo, B Jo - J Cosmet Sci, 2002 - pamperurselfgreen.com
… Among the derivatives isolated, the content of multiflorin B was highest (3.3%, w/w). The P. … Moreover, multiflorin B inhibited UVB-induced erythema formation (80% inhibition at 0.3 mg/…
Number of citations: 37 www.pamperurselfgreen.com
G Karthivashan, M Tangestani Fard… - Journal of food …, 2013 - Wiley Online Library
… Despite commonly reported flavonoids, that is, kaempferol and quercetin, we report here for the 1st time the presence of multiflorin-B and apigenin in M. oleifera leaves. These findings …
Number of citations: 98 ift.onlinelibrary.wiley.com
SK Kim, HJ Kim, SE Choi, KH Park, HK Choi… - Archives of pharmacal …, 2008 - Springer
Chemical investigation of the 80% Me 2 CO extract from the seeds of Prunus tomentosa led to the isolation and identification of six flavonoids: kaempferol (1), kaempferol 3-O-α-L-…
Number of citations: 109 link.springer.com
KI Choe, JH Kwon, KH Park, MH Oh, MH Kim, HH Kim… - Molecules, 2012 - mdpi.com
Isolation of compounds from the root of Rhodiola sachalinensis (RRS) yielded tyrosol (1), salidroside (2), multiflorin B (3), kaempferol-3,4′-di-O-β-D-glucopyranoside (4), afzelin (5), …
Number of citations: 104 www.mdpi.com
Y Kitahiro, H Ikeda, HT Im, E Kodaira… - Journal of natural …, 2019 - Springer
… Type I contains quercitrin, multinoside A, multiflorin B, and multinoside A acetate as major index compounds. Type II contains hyperin, isoquercitrin, quercetin 3-O-glucuronide, and 3′-…
Number of citations: 7 link.springer.com
J Chen, X Wu, Y Zhou, J He - Journal of Food Biochemistry, 2021 - Wiley Online Library
… nitidissima Chi leaf is a good source of bioactive components, including multiflorin B, kaempferol-3-O-rutinoside, vicenin-2, apigenin-6-C-pentosyl-8-C-hexosyl, vitexin, kaempferol, and …
Number of citations: 11 onlinelibrary.wiley.com
V Alagarsamy, MT Sulthana… - European Chemical …, 2022 - researchgate.net
… Among 27 compounds, multiflorin B showed the highest binding energies of -6.975, and -5.471 kcal/mol against protease and RdRp targets, respectively. The compound sabinene …
Number of citations: 1 www.researchgate.net
JH Yang, TP Kondratyuk, LE Marler, X Qiu, Y Choi… - Phytochemistry, 2010 - Elsevier
… showed 68.3% inhibition against QR2 at a concentration of 11.5 μg/ml; palmatoside A (1) showed 52% inhibition against COX-1 enzyme at a concentration of 10 μg/ml; and multiflorin B (…
Number of citations: 43 www.sciencedirect.com
T SETO, I YASUDA, K AKIYAMA - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
… Fractions 2, 3 and 4 were repeatedly subjected to preparative HPLC with solution B to afford multiflorin B (2. 60 mg), multinoside A acetate (9, 390 mg) and multiflorin A (1, 75 mg) …
Number of citations: 46 www.jstage.jst.go.jp
M Shirosaki, Y Goto, S Hirooka, H Masuda… - Biological and …, 2012 - jstage.jst.go.jp
… However, as the deacetylated analog of MFA, multiflorin B did not show the activity at the … of MFA (1.5 mg) gave 1.1 mg of multiflorin B (MFB). The structure and purity of the product were …
Number of citations: 26 www.jstage.jst.go.jp

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